
(29H-31H-Phthalocyaninetetraminato(2-)-N29,N30,N31,N32)copper
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Overview
Description
Copper(II) 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyaninetetraminato(2-)-N29,N30,N31,N32: is a complex organometallic compound featuring a copper ion coordinated to a phthalocyanine ligand with four tert-butyl groups and four amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Phthalocyanine Synthesis: : The phthalocyanine core is synthesized through the cyclotetramerization of phthalonitrile in the presence of a metal catalyst, such as copper.
Substitution Reactions: : The resulting phthalocyanine is then subjected to substitution reactions to introduce tert-butyl and amine groups at the appropriate positions on the macrocyclic ring.
Metal Coordination: : Finally, the metal ion (copper) is coordinated to the phthalocyanine ligand to form the final complex.
Industrial Production Methods
Industrial production of this compound involves scaling up the above synthetic routes using reactors and equipment designed for large-scale chemical synthesis. The process requires careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The copper center can be oxidized to form higher oxidation states.
Reduction: : The copper center can be reduced to lower oxidation states.
Substitution: : The amine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: : Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: : Higher oxidation state copper complexes.
Reduction: : Lower oxidation state copper complexes.
Substitution: : Substituted phthalocyanine derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a catalyst in organic synthesis and as a ligand in coordination chemistry.
Biology: : Employed in bioimaging and as a photosensitizer in photodynamic therapy.
Medicine: : Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: : Utilized in the production of dyes, pigments, and electronic materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction of the copper center with molecular targets and pathways. The copper ion can bind to biological molecules, such as DNA and proteins, affecting their function. The amine groups can also interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
This compound is unique due to its specific combination of tert-butyl and amine groups on the phthalocyanine ligand. Similar compounds include:
Copper(II) phthalocyanine: : Lacks the tert-butyl and amine groups.
Copper(II) tetrasulfonic acid phthalocyanine: : Contains sulfonic acid groups instead of tert-butyl and amine groups.
Zinc phthalocyanine: : Features a zinc ion instead of copper.
Properties
CAS No. |
14654-63-8 |
---|---|
Molecular Formula |
C32H20CuN12 |
Molecular Weight |
636.1 g/mol |
IUPAC Name |
copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine |
InChI |
InChI=1S/C32H20N12.Cu/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 |
InChI Key |
XVUTZPLOCLQYJT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Cu+2] |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Cu+2] |
28632-30-6 14654-63-8 |
|
Origin of Product |
United States |
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